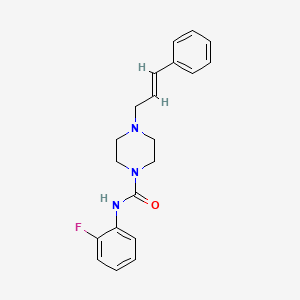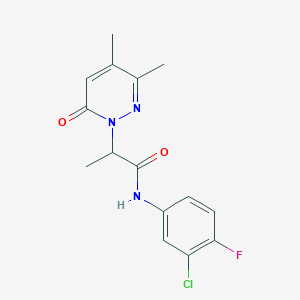
N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as BFPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor growth and metastasis. N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In neuroscience, N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce oxidative stress in the brain. N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is its potential use as a lead compound for the development of new drugs. N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to have low toxicity and good bioavailability. However, one of the limitations of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide. One direction is the development of new drugs based on N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide to better understand its effects on various enzymes and signaling pathways. Additionally, the development of new synthesis methods for N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide could lead to improved yields and lower costs.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-furoyl chloride. The final step involves the reaction of the resulting acid chloride with piperidine, which leads to the formation of N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug development. In cancer research, N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug development, N-(4-bromo-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-11-14(19)4-5-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKDXLQHIUMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)
![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)

![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)

![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)


![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)
